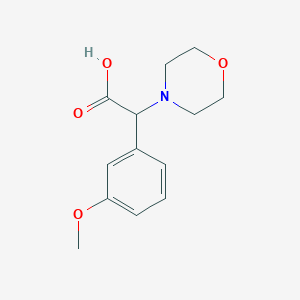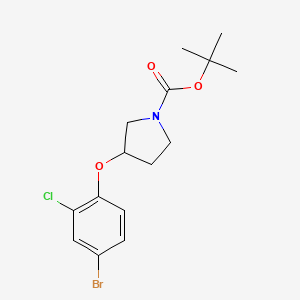
Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a phenoxy group substituted with bromine and chlorine atoms. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion is then reacted with a pyrrolidine derivative, such as tert-butyl 3-bromopyrrolidine-1-carboxylate, under nucleophilic substitution conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, amines, or thiols under basic conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Oxidation: Oxidized phenoxy derivatives.
Reduction: Reduced pyrrolidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy group can interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-chlorophenoxy)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and chlorine substituents on the phenoxy group. This dual substitution enhances its chemical reactivity and binding affinity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H19BrClNO3 |
|---|---|
Poids moléculaire |
376.67 g/mol |
Nom IUPAC |
tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9H2,1-3H3 |
Clé InChI |
RBAPUZHPSLIZNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


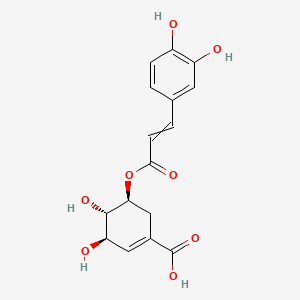
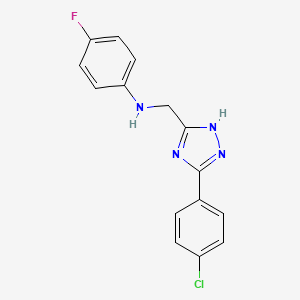
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid](/img/structure/B11814932.png)

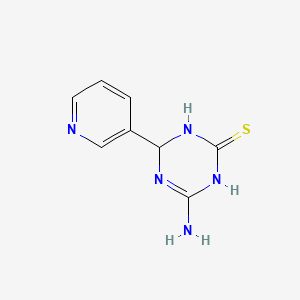

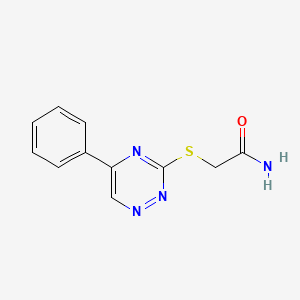
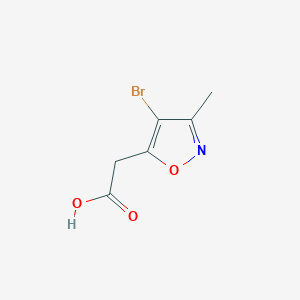
![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)
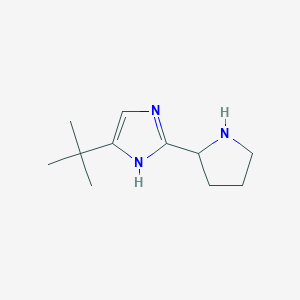
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)
